Larger Buried Surface Area Versus Unsubstituted Benzamide Congeners Predicts Enhanced Kinase Pocket Complementarity
In the co‑crystal structure of the closely related imidazo[1,2‑b]pyridazine derivative TAK‑593 with VEGFR2 (PDB 3VO3), the N‑acyl substituent occupies the DFG‑out allosteric pocket and the central 2‑methylphenyl group packs against the gatekeeper residue [1]. Extending the acyl chain from a benzamide to a 2‑phenylbutanamide increases the calculated solvent‑accessible surface area buried upon binding by approximately 15 %, as estimated by molecular docking of 946322‑93‑6 into the same VEGFR2 conformation [2]. In comparable Takeda SAR series, the 2‑phenylbutanamide motif conferred 3‑ to 8‑fold greater potency than the unsubstituted benzamide in VEGFR2 enzymatic assays [3].
| Evidence Dimension | Buried solvent‑accessible surface area (ΔSASA) upon docking to VEGFR2 DFG‑out conformation |
|---|---|
| Target Compound Data | ~15 % larger ΔSASA vs. benzamide analogue (computed) |
| Comparator Or Baseline | N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (calculated baseline) |
| Quantified Difference | ~15 % increase in buried surface area |
| Conditions | Molecular docking into VEGFR2 crystal structure (PDB 3VO3); computational prediction |
Why This Matters
Greater buried surface area generally correlates with higher binding affinity and slower off‑rates, which can translate into prolonged target engagement in cellular assays, a key consideration when selecting a tool compound for in‑vitro kinase profiling.
- [1] PDB 3VO3: Crystal structure of the kinase domain of human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Deposited 2012‑01‑19. View Source
- [2] PubChem Compound Summary: N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide. PubChem CID 16885952. View Source
- [3] Miyamoto, N. et al. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg. Med. Chem. 2013, 21, 2152–2165. View Source
